Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Description
Condensation Reaction Optimization in Thiophene Core Formation
Condensation reactions are pivotal for assembling the thiophene core and benzylidene linkages in this compound. Key advancements in reaction conditions, solvent systems, and monitoring techniques have been derived from studies on structurally related thiophene derivatives.
Solvent and Temperature Dynamics
The choice of solvent significantly impacts reaction efficiency. For example, ethanol and methanol are frequently employed due to their ability to dissolve both polar and nonpolar reactants while facilitating reflux conditions. In the synthesis of benzothiazole-2-thiophene hybrids, ethanol-mediated reactions under reflux (typically 1–3 hours) yielded cyclized products with minimal byproducts. Similarly, reactions involving hydrazone formation for benzylidene linkages required refluxing in ethanol or methanol to achieve optimal conversion rates.
Catalytic Bases and Reaction Monitoring
Sodium ethoxide has emerged as a critical base for deprotonation and nucleophilic substitution in thiophene synthesis. In the formation of 3-amino-4-(benzothiazol-2-yl)-5-mercaptothiophen-2-yl derivatives, sodium ethoxide facilitated the reaction of carbon disulfide with phenacyl bromide intermediates, enabling cyclization at elevated temperatures. Thin-layer chromatography (TLC) remains indispensable for monitoring reaction progress, particularly in multi-step syntheses where intermediate stability is crucial.
Table 1: Comparative Analysis of Condensation Reaction Parameters
Properties
Molecular Formula |
C29H24ClNO5S |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C29H24ClNO5S/c1-3-35-29(34)25-26(32)24(37-28(25)31-27(33)22-10-6-4-8-18(22)2)16-20-9-5-7-11-23(20)36-17-19-12-14-21(30)15-13-19/h4-16,32H,3,17H2,1-2H3/b24-16-,31-28? |
InChI Key |
VVBCZLIKYIQKNY-HEVMCXDHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)/SC1=NC(=O)C4=CC=CC=C4C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)SC1=NC(=O)C4=CC=CC=C4C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzylidene group: This step involves a condensation reaction between an aldehyde and a benzyl compound.
Attachment of the chlorobenzyl group: This is usually done through an etherification reaction.
Final assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons are summarized below:
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-chlorobenzyloxy and 2-methylbenzoyl groups likely increase logP compared to the hydroxyl-substituted analog in , aligning with trends observed in chlorinated vs. hydroxylated aromatics .
- Thioxo groups (as in ) may reduce solubility but enhance reactivity toward nucleophilic targets .
Synthetic Challenges :
- Multicomponent reactions (e.g., Petasis) for related compounds yield modest outputs (e.g., 22% in ), suggesting similar efficiency hurdles for the target compound .
- Steric hindrance from the 2-methylbenzoyl group may necessitate optimized catalysts or elevated temperatures during synthesis.
Biological Potential: Thiophene derivatives with benzylidene hydrazones (e.g., ) often exhibit antimicrobial or anticancer activity, implying possible bioactivity for the target compound .
Biological Activity
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 592514-50-6) is a synthetic compound with potential biological activity. Its complex structure suggests possible interactions with various biological pathways, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C29H24ClNO5S
- Molecular Weight : 534.02256 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the chlorobenzyl and methylbenzoyl groups may enhance its activity through specific receptor interactions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, suggesting that derivatives of this class may inhibit tumor growth effectively .
The mechanism of action for similar compounds often involves:
- Inhibition of Cell Proliferation : Compounds targeting specific signaling pathways can lead to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Many thiophene derivatives have been shown to trigger programmed cell death in malignant cells.
- Modulation of Gene Expression : Some compounds can affect the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies and Research Findings
Pharmacological Implications
The pharmacological implications of this compound are promising but require further investigation. The compound's ability to interact with biological targets may lead to the development of new therapeutic agents for cancer treatment.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including cyclization, substitution, and condensation. Key parameters include:
- Temperature control : Elevated temperatures (~80–100°C) for cyclization steps (e.g., thiophene core formation) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in benzylidene moiety formation, while ethanol/water mixtures aid in crystallization .
- Catalysts : Acidic or basic catalysts (e.g., sodium acetate or p-toluenesulfonic acid) improve yields in condensation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF-acetic acid) ensures purity .
Q. Which spectroscopic and analytical methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., chlorobenzyl and methylbenzoyl groups) .
- X-ray crystallography : Resolves stereochemistry of the benzylidene and thiophene moieties .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm, NH stretching at ~3300 cm) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Kinase inhibition assays : Test against protein kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can synthetic challenges, such as low yields in benzylidene formation, be addressed?
- Reagent optimization : Use freshly prepared Grignard reagents or Wittig reagents to enhance benzylidene coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity in condensation steps .
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, solvent polarity) using software like MODDE® .
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity?
- Chlorobenzyl group : Enhances lipophilicity and membrane penetration, improving anticancer activity .
- Methylbenzoyl moiety : Stabilizes hydrogen bonding with target proteins (e.g., tubulin), as shown in docking studies .
- Substituent position : Para-substitution on the benzyl group increases steric hindrance, potentially reducing off-target effects .
Q. How should contradictory data in biological assays (e.g., varying IC values) be interpreted?
- Assay conditions : Variability in cell line sensitivity (e.g., MCF-7 vs. HT-29) or serum content in media may alter results .
- Metabolic stability : Evaluate hepatic microsomal stability to rule out rapid degradation in certain assays .
- Target redundancy : Use siRNA knockdown or CRISPR to confirm specificity for suspected molecular targets .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets or tubulin’s colchicine site .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity trends .
Methodological Resources
Q. Which databases or tools are recommended for structural analogs and SAR studies?
- PubChem : Access bioactivity data for thiophene derivatives (CID: [relevant entry]) .
- ChEMBL : Query kinase inhibitors with similar scaffolds .
- SciFinder : Explore synthetic routes for benzylidene-thiophene hybrids .
Q. How can reaction scalability be achieved without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
